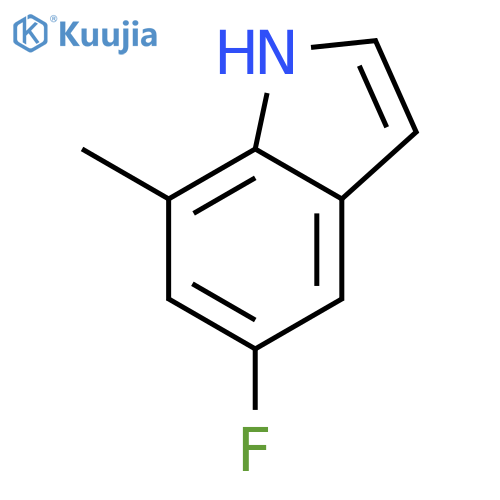

Cas no 1082041-52-8 (5-Fluoro-7-methyl-1H-indole)

5-Fluoro-7-methyl-1H-indole 化学的及び物理的性質

名前と識別子

-

- 5-Fluoro-7-methyl-1H-indole

- 5-Fluoro-7-methyl indole

- AK119748

- KB-43280

- QC-10680

- SureCN4484912

- ODGJXOWMYWXXJD-UHFFFAOYSA-N

- 1647AA

- ST2406256

- AB0098205

- Z2469674132

- DS-5739

- SCHEMBL4484912

- CS-0153416

- DTXSID80694608

- 1082041-52-8

- DA-37351

- I11360

- MFCD11007869

- AKOS006302543

- EN300-170369

- Z1198280275

-

- MDL: MFCD11007869

- インチ: 1S/C9H8FN/c1-6-4-8(10)5-7-2-3-11-9(6)7/h2-5,11H,1H3

- InChIKey: ODGJXOWMYWXXJD-UHFFFAOYSA-N

- ほほえんだ: FC1C([H])=C(C([H])([H])[H])C2=C(C=1[H])C([H])=C([H])N2[H]

計算された属性

- せいみつぶんしりょう: 149.064077422g/mol

- どういたいしつりょう: 149.064077422g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 11

- 回転可能化学結合数: 0

- 複雑さ: 149

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 15.8

5-Fluoro-7-methyl-1H-indole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-170369-2.5g |

5-fluoro-7-methyl-1H-indole |

1082041-52-8 | 90% | 2.5g |

$1202.0 | 2023-09-20 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CY846-200mg |

5-Fluoro-7-methyl-1H-indole |

1082041-52-8 | 98% | 200mg |

739.0CNY | 2021-08-04 | |

| Enamine | EN300-170369-0.05g |

5-fluoro-7-methyl-1H-indole |

1082041-52-8 | 90% | 0.05g |

$135.0 | 2023-09-20 | |

| eNovation Chemicals LLC | Y0986101-1g |

5-Fluoro-7-methyl-1H-indole |

1082041-52-8 | 95% | 1g |

$1000 | 2023-09-02 | |

| Apollo Scientific | PC908205-250mg |

5-Fluoro-7-methyl-1H-indole |

1082041-52-8 | 98% | 250mg |

£221.00 | 2023-04-15 | |

| Matrix Scientific | 220477-1g |

5-Fluoro-7-methyl-1H-indole, 95% min |

1082041-52-8 | 95% | 1g |

$1134.00 | 2023-09-09 | |

| Chemenu | CM148329-1g |

5-fluoro-7-methyl-1H-indole |

1082041-52-8 | 95%+ | 1g |

$669 | 2021-08-05 | |

| Enamine | EN300-170369-1.0g |

5-fluoro-7-methyl-1H-indole |

1082041-52-8 | 1g |

$614.0 | 2023-05-03 | ||

| Chemenu | CM148329-250mg |

5-fluoro-7-methyl-1H-indole |

1082041-52-8 | 95%+ | 250mg |

$*** | 2023-04-03 | |

| eNovation Chemicals LLC | Y0986101-5g |

5-fluoro-7-methyl-1H-indole |

1082041-52-8 | 95% | 5g |

$900 | 2025-02-19 |

5-Fluoro-7-methyl-1H-indole 関連文献

-

Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305

-

Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067

-

Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225

-

Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043

-

Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556

-

Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431

-

Jeroen Peters,Alice Cardall,Willem Haasnoot Analyst, 2014,139, 3968-3976

-

Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411

-

John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791

-

Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378

5-Fluoro-7-methyl-1H-indoleに関する追加情報

Introduction to 5-Fluoro-7-methyl-1H-indole (CAS No. 1082041-52-8)

5-Fluoro-7-methyl-1H-indole, identified by the chemical compound code CAS No. 1082041-52-8, is a heterocyclic organic molecule that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the indole family, a class of molecules known for their diverse biological activities and pharmaceutical applications. The presence of both a fluorine substituent at the 5-position and a methyl group at the 7-position introduces unique electronic and steric properties, making it a valuable scaffold for drug discovery and development.

The structural features of 5-Fluoro-7-methyl-1H-indole contribute to its potential as an intermediate in the synthesis of various bioactive compounds. The fluorine atom, in particular, is a well-documented pharmacophore that can enhance metabolic stability, binding affinity, and oral bioavailability of drug candidates. This makes 5-Fluoro-7-methyl-1H-indole a promising building block for the design of novel therapeutic agents.

In recent years, there has been a surge in research focused on indole derivatives due to their broad spectrum of biological activities. These activities include antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects. The fluorinated and methylated indoles have been particularly studied for their potential in modulating enzyme targets and interacting with biological receptors. For instance, studies have shown that fluorinated indoles can exhibit potent activity against certain kinases and transcription factors, which are key targets in oncology research.

The synthesis of 5-Fluoro-7-methyl-1H-indole typically involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies, such as cross-coupling reactions and palladium-catalyzed transformations, have been employed to achieve high yields and purity. The fluorine atom's reactivity also necessitates specialized techniques to ensure its incorporation into the indole core without degradation or side reactions.

One of the most compelling aspects of 5-Fluoro-7-methyl-1H-indole is its utility in medicinal chemistry as a lead compound for further derivatization. Researchers have synthesized numerous analogs by modifying other positions on the indole ring or introducing additional functional groups. These derivatives have been screened for their biological activity, leading to the identification of several compounds with promising therapeutic potential.

The role of computational chemistry in studying 5-Fluoro-7-methyl-1H-indole cannot be overstated. Molecular modeling techniques have been used to predict binding affinities, understand molecular interactions, and design new derivatives with enhanced properties. These computational approaches complement experimental work by providing insights into the structure-activity relationships (SAR) of indole-based compounds.

Recent clinical trials have highlighted the importance of fluorinated indoles in drug development. For example, some fluorinated indole derivatives have shown efficacy in preclinical models of cancer by inhibiting key signaling pathways involved in tumor growth and progression. The success of these early-stage studies has spurred further investigation into the therapeutic potential of compounds like 5-Fluoro-7-methyl-1H-indole.

The industrial significance of 5-Fluoro-7-methyl-1H-indole extends beyond academic research. Pharmaceutical companies are increasingly investing in the development of fluorinated heterocycles due to their perceived advantages over non-fluorinated analogs. This trend is driven by the demand for more potent, selective, and metabolically stable drugs. As a result, 5-Fluoro-7-methyl-1H-indole has become a sought-after intermediate in both academic laboratories and industrial settings.

In conclusion, 5-Fluoro-7-methyl-1H-indole (CAS No. 1082041-52-8) represents a fascinating compound with significant potential in pharmaceutical chemistry. Its unique structural features, combined with its role as a versatile intermediate, make it a valuable asset in the quest for novel therapeutic agents. As research continues to uncover new applications for this compound, its importance in drug discovery is likely to grow even further.

1082041-52-8 (5-Fluoro-7-methyl-1H-indole) 関連製品

- 392-13-2(5-Fluoro-3-methylindole)

- 313337-32-5(4-Fluoro-7-methylindole)

- 1807109-35-8(Benzene, 1-bromo-3-(difluoromethyl)-2-methyl-5-nitro-)

- 1188303-95-8((2,5-DIMETHOXYPHENYL)(THIOPHEN-3-YL)METHANOL)

- 1211530-57-2(6-Chloro-3-methoxypyridine-2-carboxaldehyde)

- 869081-06-1(8-(diethylamino)methyl-7-hydroxy-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one)

- 1805888-03-2(Ethyl 2-hydrazinyl-5-(methylthio)benzoate)

- 952959-55-6(Ethyl 2-Amino-4-propylthiophene-3-carboxylate)

- 1250046-73-1(1-methyl-N-1-(1-methyl-1H-pyrazol-4-yl)ethyl-1H-pyrazol-4-amine)

- 1805083-85-5(Methyl 2-chloro-3-(difluoromethyl)-6-nitropyridine-5-carboxylate)